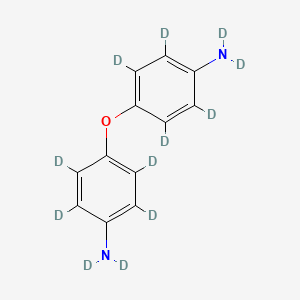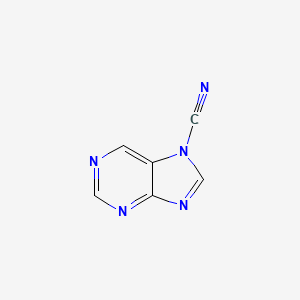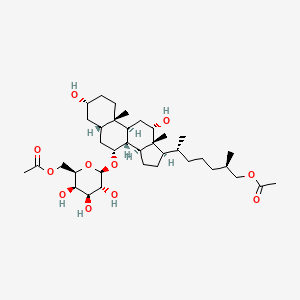![molecular formula C10H11FN2O B561098 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one CAS No. 100937-11-9](/img/structure/B561098.png)
1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolinone derivatives involves various methods. Recent advances have focused on the reported synthesis methods of pyrazolinone (3-oxo-1,2-dihydropyrazole) and 3,5-pyrzolidinediones (3,5-dioxotetrahydropyrazoles) derivatives . These compounds have gained attention due to their pharmacological and agricultural activities.
Molecular Structure Analysis
The molecular formula of 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one is C~10~H~9~F~3~N~2~O , with a molecular weight of approximately 230.19 g/mol . The compound exhibits a pyrazolidinone core with a fluoromethyl-substituted phenyl group.
Chemical Reactions Analysis
One notable synthesis method involves the condensation of Me2C=CHCH2CH(CO2Et)2 with (PhNH)2 in EtOH in the presence of EtONa, resulting in the formation of 4-Prenyl-1,2-diphenyl-3,5-pyrazolidinedione . This compound exhibits anti-inflammatory activity comparable to phenylbutazone but with reduced ulcerogenic effects .
Physical And Chemical Properties Analysis
Future Directions
Properties
IUPAC Name |
1-[4-(fluoromethyl)phenyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-8-1-3-9(4-2-8)13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMLNLBLSBQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=C(C=C2)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695121 |
Source


|
| Record name | 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-11-9 |
Source


|
| Record name | 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)


![1-Methyl-4-(propan-2-yl)tricyclo[4.1.0.0~2,4~]heptan-5-one](/img/structure/B561021.png)







![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)
